The synthesis of cimetropium bromide involves several key steps, primarily utilizing scopolamine hydrobromide and cyclopropylmethyl bromide. The process can be summarized as follows:
Cimetropium bromide has the molecular formula and a molecular weight of approximately 438.355 g/mol. The structure features several stereocenters, which contribute to its pharmacological properties:
Cimetropium bromide can undergo various chemical reactions typical for quaternary ammonium compounds:
These reactions are crucial for understanding both the synthesis and potential degradation pathways of cimetropium bromide in biological systems .
The mechanism by which cimetropium bromide exerts its pharmacological effects involves competitive antagonism at muscarinic acetylcholine receptors located in the smooth muscle of the gastrointestinal tract:
Cimetropium bromide exhibits several notable physical and chemical properties:
Cimetropium bromide finds application in various medical settings:
Cimetropium Bromide was first developed in the early 1980s, with initial pharmacological characterization published by 1985 [3]. Its synthesis originates from scopolamine hydrobromide, addressing stability issues inherent in earlier antimuscarinic compounds. The classical synthetic route involves:
Modern optimizations (patented 2014) simplified this process using dichloromethane as a unified solvent, achieving >50% yield while enabling solvent recycling. Key parameters include:
Table 1: Synthesis Efficiency Under Optimized Conditions
Scopolamine HBr (g) | Cyclopropylmethyl Bromide (g) | Reaction Time (h) | Yield (%) |
---|---|---|---|
20 | 11 | 12 | 50 |
100 | 60 | 10 | 51 |
50 | 28 | 15 | 48.3 |
This streamlined process reduced production costs and environmental impact compared to multi-s solvent methods [6].
Cimetropium Bromide belongs to the quaternary ammonium antimuscarinics, characterized by:
Pharmacodynamic studies confirm its specificity for M3 receptors mediates smooth muscle relaxation in the GI tract, biliary system, and genitourinary tract [3]. Unlike tertiary amines (e.g., atropine), its quaternary structure minimizes interactions with neuronal muscarinic receptors, reducing typical anticholinergic side effects [7].
Table 2: Pharmacological Classification vs. Key Antimuscarinics
Compound | Chemical Class | Receptor Specificity | Direct Myolytic Action |
---|---|---|---|
Cimetropium Bromide | Quaternary ammonium | M3 > M2 | Yes |
Atropine | Tertiary amine | Pan-muscarinic | No |
Oxybutynin | Tertiary amine | M1/M3 | No |
Pinaverium | Quaternary ammonium | M2 selective | Limited |
Cimetropium’s efficacy in functional gut disorders stems from:
Cimetropium Bromide’s approval history reflects significant jurisdictional variations:
Regulatory frameworks critically impact its availability:
Disparities stem from:
Table 3: Global Regulatory Status Comparison
Region | Approval Status | Indications Approved | Regulatory Hurdles |
---|---|---|---|
European Union | Approved (1980s) | GI spasms, IBS* | Post-approval safety monitoring |
USA | Not submitted | None | Requirement for new IND studies |
Hong Kong | Approved | Gastrointestinal tract spasm | Import licensing requirements |
Canada | Not marketed | None | Bioequivalence demands |
*IBS approval varies by member state [4] [2]
Patent landscapes reveal continued optimization (e.g., CN103880837A covering synthesis), but jurisdictional exclusivity limits commercial distribution [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7